molecular formula C13H12O3 B291559 4-Ethylphenyl 2-furoate

4-Ethylphenyl 2-furoate

Cat. No.: B291559
M. Wt: 216.23 g/mol
InChI Key: CKBHSQCVDCSGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenyl 2-furoate is an ester derivative of 2-furoic acid, characterized by a 4-ethylphenyl group attached to the furoate moiety. These compounds are notable for their roles in flavor, fragrance, and pharmaceutical applications due to their distinct physicochemical properties and reactivity .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

(4-ethylphenyl) furan-2-carboxylate

InChI

InChI=1S/C13H12O3/c1-2-10-5-7-11(8-6-10)16-13(14)12-4-3-9-15-12/h3-9H,2H2,1H3

InChI Key

CKBHSQCVDCSGIJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CO2

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-ethylphenyl 2-furoate and analogous compounds:

Compound Name Substituent Key Properties/Applications Odor Profile (if applicable) Source References
This compound 4-Ethylphenyl Hypothesized higher lipophilicity; potential pharmaceutical applications (inference from similar furoates) Not explicitly reported
Methyl 2-furoate Methyl Volatile ester; used in flavoring agents "Decayed" odor
Ethyl 2-furoate Ethyl Wine volatile; influenced by grape variety and MLF Intense "sweet," "acid," "urinous"
Allyl 2-furoate Allyl Reactive ester; potential polymer precursor "Decayed" odor
5-(4-Aminophenyl)-2-methyl-3-furoate 4-Aminophenyl, methyl Pharmaceutical intermediate (e.g., valtorcitabine derivatives) Not reported

Structural and Functional Insights:

Substituent Effects on Odor: Ethyl 2-furoate exhibits a unique "sweet," "acid," and "urinous" odor profile compared to methyl and allyl derivatives, which are more "decayed" . The ethyl group’s electron-donating nature may enhance interaction with olfactory receptors. In contrast, the bulkier 4-ethylphenyl group in this compound could reduce volatility, diminishing odor intensity but increasing stability for pharmaceutical use .

Biological and Pharmacological Activity: Imidazolidinone derivatives with 4-ethylphenyl groups (e.g., IM-3 in ) demonstrate CNS activity, suggesting that this compound could similarly interact with biological targets. However, replacing the imidazolidinone core with a furoate ester may alter metabolic pathways and bioavailability .

Synthetic and Industrial Relevance: Ethyl 2-furoate’s concentration in wine is significantly affected by grape variety and malolactic fermentation (MLF), highlighting its role as a fermentation byproduct . In contrast, this compound’s larger aromatic substituent may render it more suitable for non-volatile applications, such as polymer synthesis or drug delivery systems .

Comparison with Aminophenyl Derivatives: Compounds like ethyl 5-(4-aminophenyl)-2-methyl-3-furoate () prioritize functional groups (e.g., amine) for targeted drug design. The 4-ethylphenyl group, being non-polar, may instead enhance membrane permeability in lipophilic environments .

Research Findings and Implications

  • Odor-Structure Relationships: Ethyl 2-furoate’s odor profile diverges sharply from structurally similar esters, underscoring the sensitivity of olfactory perception to minor substituent changes. The 4-ethylphenyl variant’s odor remains unstudied but is predicted to be less pronounced due to reduced volatility .
  • Pharmacological Potential: Analogous imidazolidinones (e.g., IM-3) show antinociceptive effects, suggesting that this compound could be modified for CNS-targeted therapies if coupled with appropriate functional groups .

Q & A

Basic: What are the recommended synthetic routes for 4-Ethylphenyl 2-furoate, and how can reaction conditions be optimized?

This compound can be synthesized via esterification or transesterification. A validated approach involves condensing 2-furoic acid derivatives with 4-ethylphenol under acidic catalysis. For example, ethyl 2-furoate analogs are synthesized using H2_2SO4_4 as a catalyst at 60°C for 8 hours, achieving yields up to 95% after purification via recrystallization . Optimization should focus on:

  • Catalyst selection : Acidic conditions (e.g., H2_2SO4_4) enhance ester formation.
  • Temperature control : Prolonged heating above 60°C may degrade heat-sensitive intermediates.
  • Purification : Double distillation and hexane recrystallization improve purity .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR can identify characteristic peaks (e.g., aromatic protons at δ 6.5–8.0 ppm, ester carbonyl at ~168 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns validate molecular weight and functional groups .
  • Fourier-transform infrared spectroscopy (FT-IR) : Ester C=O stretches (~1740 cm1^{-1}) and aromatic C-H bends confirm functional groups .

Advanced: How do catalytic systems influence the oxidative esterification of furan derivatives like this compound?

Heterogeneous catalysts, such as Co-SA/3DOM-NC (atomically dispersed cobalt on nitrogen-doped carbon), enhance oxidative esterification under mild conditions. Key considerations:

  • Catalyst characterization : Use TEM for pore structure analysis and X-ray absorption spectroscopy (XAS) to confirm CoN4_4 active sites .
  • Reaction parameters : Methanol as a nucleophile at 60°C achieves >90% selectivity for methyl 2-furoate analogs .
  • Stability : Leaching tests (ICP-MS) and recyclability studies ensure catalyst robustness .

Advanced: How can contradictory data on reaction yields (e.g., 53% vs. 96% in similar esters) be resolved?

Discrepancies often arise from:

  • Substituent effects : Electron-donating groups (e.g., 4-ethylphenyl) may sterically hinder reactions, reducing yields .
  • Purification methods : Column chromatography vs. recrystallization can alter reported yields.
  • Catalyst activity : Trace impurities in reagents or catalysts (e.g., ZnCo-ZIF precursors) impact efficiency .
    Resolution : Conduct controlled experiments with standardized protocols (e.g., identical catalysts, solvent systems) and report detailed procedural metadata .

Basic: What safety protocols are critical when handling this compound and related intermediates?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Segregate halogenated byproducts (e.g., from iodinated reagents) and collaborate with certified waste management agencies .

Advanced: How can researchers evaluate the biological activity of this compound?

  • In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays or cytokine profiling (e.g., IL-6, TNF-α) .
  • Enzyme interactions : Use molecular docking studies to predict binding affinities with target proteins (e.g., cyclooxygenases) .
  • Toxicity screening : Employ MTT assays on human cell lines to assess cytotoxicity thresholds .

Basic: What strategies ensure rigorous literature reviews for studying this compound?

  • Source evaluation : Prioritize peer-reviewed journals (e.g., Journal of Agricultural and Food Chemistry) over non-academic databases .
  • Keyword optimization : Use terms like "furan esters," "oxidative esterification," and "heterocyclic synthesis" in SciFinder or Reaxys .
  • Critical appraisal : Cross-reference methodologies (e.g., NMR conditions) across studies to identify consensus protocols .

Advanced: What role do substituents (e.g., 4-ethylphenyl) play in the stability and reactivity of furan esters?

  • Electronic effects : Electron-donating groups (e.g., -C2_2H5_5) increase aromatic ring electron density, enhancing electrophilic substitution but potentially reducing ester hydrolysis rates .
  • Steric effects : Bulky substituents may hinder catalytic access to reactive sites, necessitating tailored catalysts (e.g., mesoporous supports) .
  • Thermal stability : TGA analysis can quantify decomposition thresholds influenced by substituent polarity .

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